molecular formula C12H12N2O2 B1395398 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-51-1

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No.: B1395398
CAS No.: 1214622-51-1
M. Wt: 216.24 g/mol
InChI Key: TXZBPEUZGQVBIP-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid typically involves the reaction of 3,4-dimethylbenzoic acid with pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of 3,4-dimethylphthalic acid.

    Reduction: Formation of 3,4-dimethylbenzyl alcohol or 3,4-dimethylbenzaldehyde.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the benzoic acid moiety can participate in electrostatic interactions with charged residues, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid

Uniqueness

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid is unique due to the specific positioning of the methyl groups on the benzene ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,4-dimethyl-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-5-10(12(15)16)11(9(8)2)14-7-3-6-13-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZBPEUZGQVBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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